

Spectroscopic Profile of Methionine Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Methionine methyl ester*

Cat. No.: B078160

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This technical guide provides a comprehensive overview of the spectroscopic data for **methionine methyl ester**, a derivative of the essential amino acid methionine. This compound serves as a crucial building block in peptide synthesis and is of significant interest in various fields of chemical and pharmaceutical research. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

Methionine methyl ester possesses the chemical formula $C_6H_{13}NO_2S$ and a molecular weight of approximately 163.24 g/mol. The structure features a chiral center at the alpha-carbon, an amino group, a methyl ester functional group, and a methyl thioether side chain. The data presented here primarily pertains to the L-enantiomer, often in its hydrochloride salt form ($C_6H_{14}ClNO_2S$, M.W. 199.70) for enhanced stability and solubility.

Caption: Chemical properties of **Methionine Methyl Ester**.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **methionine methyl ester**. The data is summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for L-methionine methyl ester hydrochloride are presented below.

Table 1: ¹H NMR Spectroscopic Data for L-Methionine Methyl Ester Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.36	Triplet	1H	α -CH
~3.77	Singlet	3H	O-CH ₃
~2.65	Triplet	2H	γ -CH ₂
~2.15	Multiplet	2H	β -CH ₂
~2.10	Singlet	3H	S-CH ₃

Solvent: Deuterated DMSO (DMSO-d₆) is commonly used.

Table 2: ¹³C NMR Spectroscopic Data for L-Methionine Methyl Ester Hydrochloride

Chemical Shift (δ) ppm	Assignment
~170.1	C=O (Ester)
~54.2	α -CH
~53.7	O-CH ₃
~35.7	γ -CH ₂
~29.5	β -CH ₂
~14.5	S-CH ₃

Solvent: Deuterated DMSO (DMSO-d₆) is commonly used.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for L-**methionine methyl ester** hydrochloride are listed below.

Table 3: IR Spectroscopic Data for L-**Methionine Methyl Ester** Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400-3000	Strong, Broad	N-H stretch (primary amine salt)
~2950-2850	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (primary amine salt)
~1440	Medium	C-H bend (CH ₂ and CH ₃)
~1220	Strong	C-O stretch (ester)
~650	Weak	C-S stretch

Sample preparation: KBr pellet or Nujol mull.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for the free base form of **methionine methyl ester**.

Table 4: Mass Spectrometry Data for **Methionine Methyl Ester**

m/z	Relative Intensity	Proposed Fragment
163	Moderate	$[M]^+$ (Molecular Ion)
104	High	$[M - COOCH_3]^+$
75	High	$[CH(NH_2)COOCH_3]^+$
61	High	$[CH_3SCH_2]^+$
56	Moderate	$[CH_2(CH_2)NH_2]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **L-methionine methyl ester hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Switch the probe to the ^{13}C frequency.
- Use a proton-decoupled pulse sequence to simplify the spectrum.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol

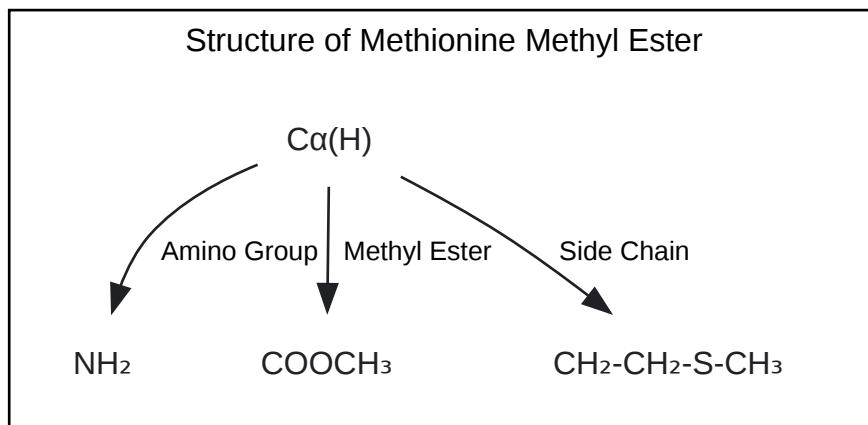
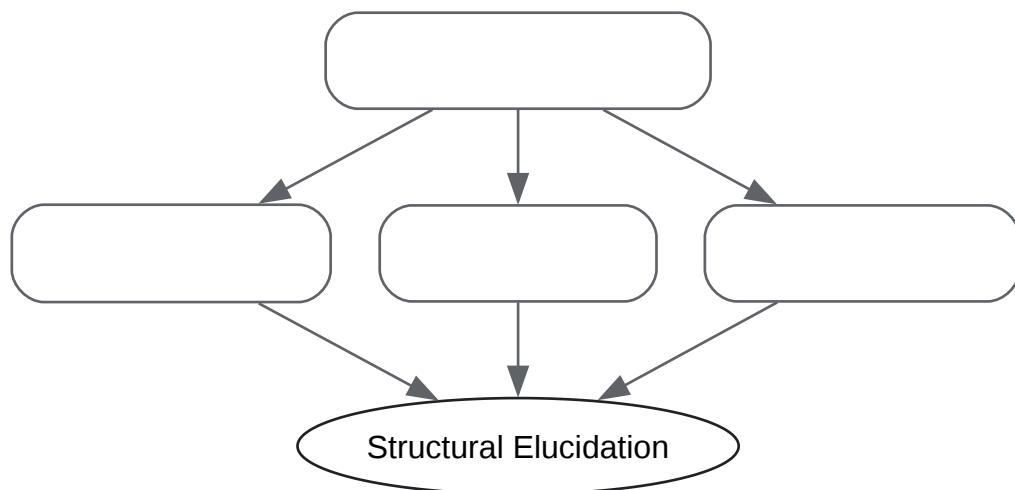
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of L-**methionine methyl ester** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **methionine methyl ester** in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition (GC-MS Example):
 - Inject the sample into a gas chromatograph (GC) to separate it from the solvent and any impurities.
 - The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of **methionine methyl ester**.



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- To cite this document: BenchChem. [Spectroscopic Profile of Methionine Methyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078160#spectroscopic-data-for-methionine-methyl-ester-nmr-ir-ms>

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